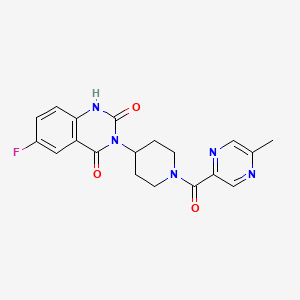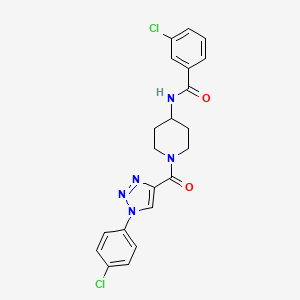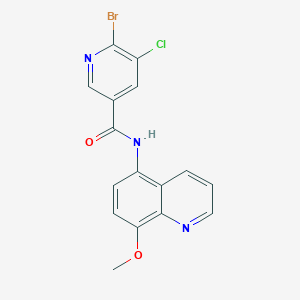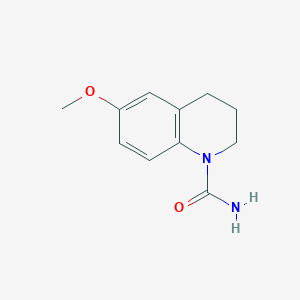![molecular formula C21H21N3OS B2978835 1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851131-40-3](/img/structure/B2978835.png)
1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is based on the imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetyl group and an indoline group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research on novel indole derivatives, including compounds structurally related to "1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline", has demonstrated promising anti-inflammatory activity with lower ulcerogenic liability compared to traditional anti-inflammatory drugs such as indomethacin. This suggests potential for the development of safer anti-inflammatory medications (Verma et al., 1994).
Generation of Structurally Diverse Libraries
A study utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach demonstrates the versatility of similar chemical structures in synthesizing a wide range of potentially useful derivatives (Roman, 2013).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown potential as fluorescence sensors for benzaldehyde-based derivatives, demonstrating the utility of these compounds in chemical sensing applications (Shi et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline is the EGFR receptor , a potential target in triple-negative breast cancer (TNBC) . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, the EGFR receptor, by binding to the receptor’s active site . This interaction inhibits the receptor’s activity, thereby disrupting the signaling pathways that lead to cell proliferation .
Biochemical Pathways
The compound’s interaction with the EGFR receptor affects the downstream signaling pathways associated with cell growth and proliferation . By inhibiting the EGFR receptor, the compound disrupts these pathways, potentially leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
The compound’s promising anticarcinogenic action suggests that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation, particularly in the TNBC cell line, MDA-MB-231 . The compound demonstrated promising anticarcinogenic action, with certain derivatives showing significant inhibition at specific concentrations .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-5-9-18(16(15)2)24-13-11-22-21(24)26-14-20(25)23-12-10-17-7-3-4-8-19(17)23/h3-9,11,13H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUREASVXFSXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

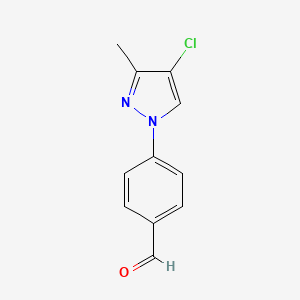
![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)
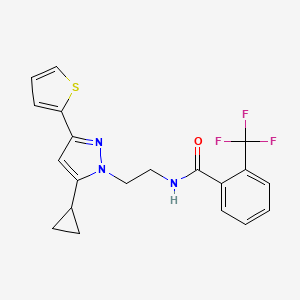

![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)
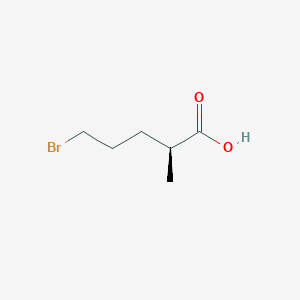
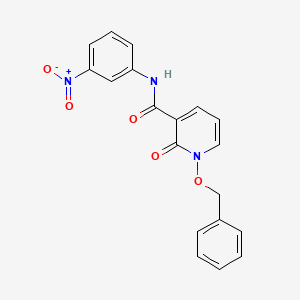
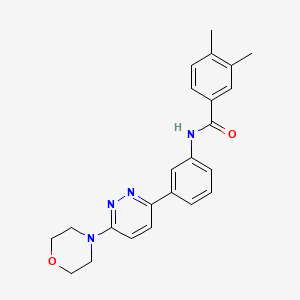
![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)
